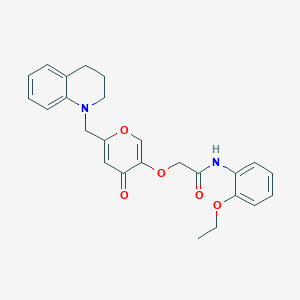

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

Description

2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a complex heterocyclic acetamide derivative featuring:

- A 4-oxo-4H-pyran core substituted with a 3,4-dihydroquinoline moiety via a methyl bridge.

- An acetamide linker connected to a 2-ethoxyphenyl group.

Properties

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-2-30-23-12-6-4-10-20(23)26-25(29)17-32-24-16-31-19(14-22(24)28)15-27-13-7-9-18-8-3-5-11-21(18)27/h3-6,8,10-12,14,16H,2,7,9,13,15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKHSFUWRNDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.44 g/mol. The structure features a dihydroquinoline moiety linked to a pyran ring and an ethoxyphenyl acetamide group, contributing to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Preliminary studies indicate that derivatives of the compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer’s disease. For example, related compounds have shown IC50 values in the low nanomolar range, suggesting potent AChE inhibitory activity, which may enhance cholinergic neurotransmission .

- Antioxidant Activity : The presence of the dihydroquinoline structure is associated with antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This effect is crucial for neuroprotection in neurodegenerative conditions .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against influenza viruses, indicating that the compound may interfere with viral replication mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

- Alzheimer's Disease Models : In a study evaluating AChE inhibitors for Alzheimer’s treatment, derivatives closely related to this compound were shown to outperform donepezil, a standard treatment, in enhancing cognitive function in animal models .

- Influenza Virus Studies : The antiviral efficacy was assessed using various strains of influenza virus. The compound demonstrated significant inhibition of viral replication post-entry into host cells, marking it as a potential candidate for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares key features with several analogs, including amide linkages, heterocyclic cores, and aromatic substituents. Below is a comparative analysis:

Key Observations:

- Heterocyclic Core Diversity: The target compound’s pyran ring differs from thiazolidinone (6), quinoline (), quinazoline (), and morpholinone () cores. These variations influence electronic properties and binding interactions.

- Substituent Effects: The 2-ethoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano in , trifluoromethyl in ), which may alter metabolic stability and solubility.

- Amide Linkage : Present in all compounds, the acetamide group is critical for hydrogen bonding and target engagement.

Physicochemical Properties

- Solubility: Ethoxy and pyran groups may enhance water solubility relative to morpholinone () or trifluoromethyl-containing compounds ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.